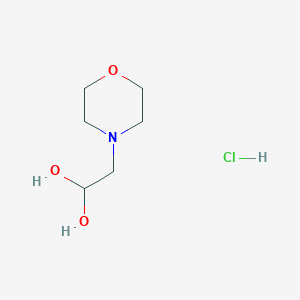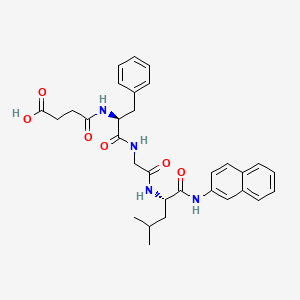
Suc-Phe-Gly-Leu-bNA
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nanomédecine et administration de médicaments
Le motif Phe-Phe, qui fait partie du composé « Suc-Phe-Gly-Leu-bNA », a été largement étudié pour ses propriétés d'auto-assemblage qui sont cruciales en nanomédecine. Ce composé peut former des nanostructures et des hydrogels qui sont idéaux pour les systèmes d'administration ciblée de médicaments. Les nanostructures auto-assemblées peuvent encapsuler des médicaments, les protégeant de la dégradation et les délivrant directement au site ciblé, augmentant ainsi l'efficacité et réduisant les effets secondaires .
Biomatériaux pour l'ingénierie tissulaire
En raison de sa capacité à former des hydrogels stables, « this compound » peut être utilisé comme échafaudage en ingénierie tissulaire. Ces hydrogels fournissent une structure tridimensionnelle qui imite la matrice extracellulaire, favorisant l'adhésion, la prolifération et la différenciation cellulaires. Cette application est particulièrement prometteuse pour la médecine régénérative, où les tissus endommagés doivent être remplacés ou régénérés .
Développement d'hydrogels supramoléculaires
La modularité inhérente du composé et la nature de ses acides aminés en font un excellent candidat pour la création d'hydrogels supramoléculaires à faible poids moléculaire, à base de peptides. Ces hydrogels ont des applications potentielles dans divers domaines, y compris la biotechnologie et la science des matériaux, en raison de leurs propriétés uniques telles que la sensibilité aux stimuli environnementaux et la biocompatibilité .
Recherche sur les enzymes protéolytiques
« this compound » peut être utilisé dans l'étude des enzymes protéolytiques en biologie moléculaire. Il peut servir de substrat aux protéases, aidant à comprendre la spécificité et le mécanisme enzymatiques. Cela a des implications pour le développement de nouvelles enzymes thérapeutiques et la conception d'inhibiteurs de protéases .
Mécanisme D'action
Target of Action
Suc-Phe-Gly-Leu-bNA is a synthetic peptide that is commonly used as a substrate for protease enzyme activity assays . The primary targets of this compound are specific proteases, such as trypsin or chymotrypsin . These enzymes play a crucial role in protein digestion and regulation of various physiological processes.
Mode of Action
The interaction of this compound with its targets involves the cleavage of the peptide bond. This compound has a chromogenic p-nitroaniline (bNA) group attached to the C-terminus . When acted upon by specific proteases, the peptide bond is cleaved, resulting in the release of bNA . This cleavage and subsequent release of bNA is the primary mode of action of this compound.
Biochemical Pathways
The cleavage of the peptide bond in this compound by proteases is a key step in the proteolysis pathway. This process is essential for protein digestion and turnover. The released bNA can be quantified spectrophotometrically at 405 nm, allowing for the measurement of enzymatic activity . This indicates the compound’s influence on the proteolysis pathway and its downstream effects.
Result of Action
The primary molecular effect of this compound’s action is the cleavage of its peptide bond and the release of bNA . This allows for the measurement of the activity of specific proteases, providing valuable information about the state of protein digestion and regulation in the system under study. The cellular effects would depend on the specific context and the roles of the targeted proteases in that context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the activity of the proteases that interact with this compound. Additionally, the compound should be kept dry and protected from light to maintain its stability and prevent degradation
Analyse Biochimique
Cellular Effects
Suc-Phe-Gly-Leu-bNA influences cellular processes by serving as a tool to investigate protease activity within cells. Proteases play essential roles in cell signaling pathways, gene expression, and cellular metabolism. By using this compound in cellular assays, researchers can monitor the activity of proteases and their impact on cellular functions. For example, the cleavage of this compound by proteases can affect the regulation of apoptosis, cell proliferation, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of proteases. The compound binds to the enzyme’s active site, where the peptide bond between leucine and β-naphthylamide is hydrolyzed. This hydrolysis reaction releases β-naphthylamine, which can be detected and measured. The binding interactions between this compound and proteases are highly specific, allowing for precise measurement of enzyme activity. Additionally, the cleavage of this compound can lead to changes in gene expression and enzyme regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Researchers have observed that the activity of this compound in enzymatic assays remains consistent over short periods, but long-term studies may require careful storage and handling to maintain its integrity. Additionally, the long-term effects of this compound on cellular function can be studied using in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for protease activity assays without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Researchers have identified threshold effects where the compound’s activity is optimal, and any deviation from this range can lead to reduced efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as chymotrypsin and trypsin, which are involved in protein digestion and metabolism. The hydrolysis of this compound by these enzymes releases β-naphthylamine, which can be further metabolized or excreted. The compound’s involvement in these pathways allows researchers to study the dynamics of protease activity and its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via endocytosis or passive diffusion. Once inside the cell, this compound can interact with intracellular proteases, leading to its cleavage and the release of β-naphthylamine. The distribution of this compound within tissues depends on factors such as tissue permeability and the presence of transporters or binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm and lysosomes. The targeting signals or post-translational modifications of this compound may direct it to specific organelles, where it interacts with proteases. The subcellular localization of this compound is essential for understanding its role in cellular processes and enzyme regulation .
Propriétés
IUPAC Name |
4-[[(2S)-1-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O6/c1-20(2)16-25(31(41)33-24-13-12-22-10-6-7-11-23(22)18-24)35-28(37)19-32-30(40)26(17-21-8-4-3-5-9-21)34-27(36)14-15-29(38)39/h3-13,18,20,25-26H,14-17,19H2,1-2H3,(H,32,40)(H,33,41)(H,34,36)(H,35,37)(H,38,39)/t25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMBYLVSDVLBAC-UIOOFZCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202000-07-5 | |
| Record name | 202000-07-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


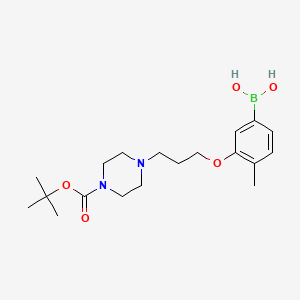
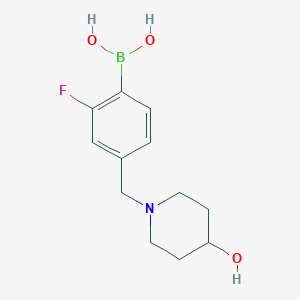
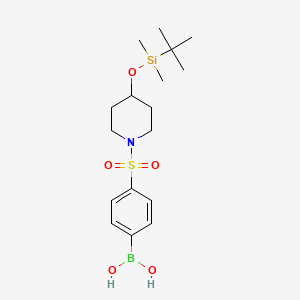

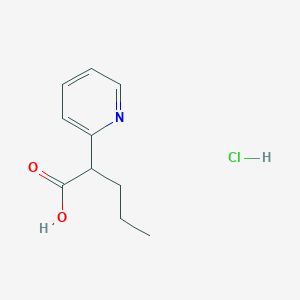
![4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1447122.png)
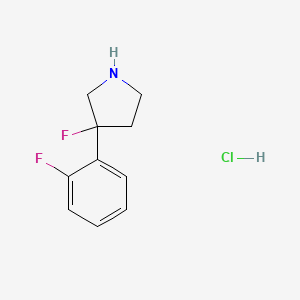
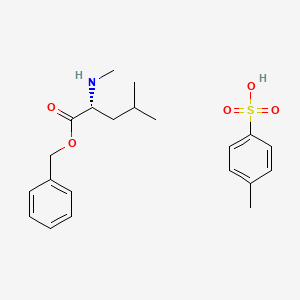
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
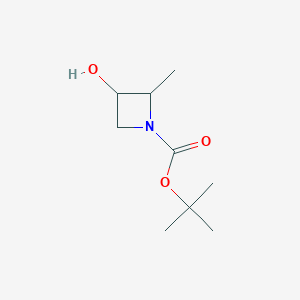
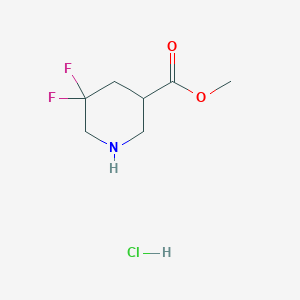
![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)
